molecular formula C9H8BNO2 B1387024 Isoquinolin-6-ylboronic acid CAS No. 899438-92-7

Isoquinolin-6-ylboronic acid

Cat. No.: B1387024
CAS No.: 899438-92-7
M. Wt: 172.98 g/mol
InChI Key: OBUOMTRFSCUDKS-UHFFFAOYSA-N
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Description

Isoquinolin-6-ylboronic acid is an organic compound with the molecular formula C9H8BNO2. It is a boronic acid derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-6-ylboronic acid can be synthesized through various methods. One common method involves the borylation of isoquinoline derivatives using boron reagents. For instance, the reaction of isoquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst can yield this compound . The reaction typically requires mild conditions and is carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-6-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of isoquinolin-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its boronic acid group to a palladium catalyst, which then facilitates the formation of a carbon-carbon bond . This mechanism is crucial for the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolin-6-ylboronic acid is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in Suzuki-Miyaura coupling reactions, enabling the efficient formation of carbon-carbon bonds .

Properties

IUPAC Name

isoquinolin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUOMTRFSCUDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657366
Record name Isoquinolin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899438-92-7
Record name Isoquinolin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (isoquinolin-6-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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